Monophosphothiamine

Descripción general

Descripción

El monofosfato de tiamina (cloruro) (dihidrato) es un compuesto soluble en agua que actúa como intermedio en el metabolismo de la tiamina (vitamina B1). Es un metabolito endógeno y juega un papel crucial en las vías bioquímicas de los organismos vivos. El compuesto se utiliza a menudo en la investigación científica para estudiar el metabolismo y la función de la tiamina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El monofosfato de tiamina (cloruro) (dihidrato) se puede sintetizar mediante la fosforilación de la tiamina utilizando ácido fosfórico. La reacción normalmente implica el uso de clorhidrato de tiamina como material de partida, que luego se hace reaccionar con ácido fosfórico en condiciones controladas para producir monofosfato de tiamina (cloruro) (dihidrato) .

Métodos de producción industrial: La producción industrial de monofosfato de tiamina (cloruro) (dihidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la coherencia y la calidad del producto final. El compuesto se purifica luego mediante procesos de cristalización y secado .

Análisis De Reacciones Químicas

Tipos de reacciones: El monofosfato de tiamina (cloruro) (dihidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar pirofosfato de tiamina.

Reducción: Puede reducirse de nuevo a tiamina.

Sustitución: El ion cloruro puede sustituirse por otros aniones en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones a menudo implican el uso de nitrato de plata para reemplazar el ion cloruro por un ion nitrato.

Productos principales:

Oxidación: Pirofosfato de tiamina.

Reducción: Tiamina.

Sustitución: Nitrato de monofosfato de tiamina.

Aplicaciones Científicas De Investigación

Therapeutic Uses

Monophosphothiamine is primarily recognized for its role as a dietary supplement to address deficiencies in vitamin B1. It has been investigated for several health conditions:

- Macrocytic Anemia : this compound supplementation has been shown to be effective in treating macrocytic anemia, a condition characterized by the presence of large red blood cells often due to vitamin B deficiencies .

- Neurological Disorders : There is growing evidence suggesting that this compound may have neuroprotective effects and could be beneficial in managing conditions such as Wernicke-Korsakoff syndrome, which is associated with thiamine deficiency .

Case Study 1: Macrocytic Anemia Treatment

A clinical study involving patients with macrocytic anemia demonstrated that administration of this compound significantly improved hemoglobin levels and reduced the size of red blood cells after a treatment period of eight weeks. The study concluded that this compound could serve as an effective alternative to traditional thiamine supplementation methods .

Case Study 2: Neuroprotection in Wernicke-Korsakoff Syndrome

In a research trial focused on patients with Wernicke-Korsakoff syndrome, participants receiving this compound showed marked improvements in cognitive function and memory recall compared to those receiving placebo treatments. This suggests its potential utility in treating cognitive impairments associated with thiamine deficiency .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

Mecanismo De Acción

El monofosfato de tiamina (cloruro) (dihidrato) ejerce sus efectos al actuar como precursor del pirofosfato de tiamina, una coenzima involucrada en el catabolismo de azúcares y aminoácidos. El compuesto se fosforila mediante la tiamina-fosfato quinasa para formar pirofosfato de tiamina, que luego participa en varias reacciones enzimáticas esenciales para la producción de energía y los procesos metabólicos .

Compuestos similares:

- Clorhidrato de tiamina

- Pirofosfato de tiamina

- Nitrato de monofosfato de tiamina

Comparación:

- Clorhidrato de tiamina: Una forma más comúnmente utilizada de tiamina, utilizada principalmente en suplementos dietéticos y productos farmacéuticos.

- Pirofosfato de tiamina: La forma activa de coenzima de la tiamina, directamente involucrada en los procesos metabólicos.

- Nitrato de monofosfato de tiamina: Un derivado del monofosfato de tiamina con propiedades similares pero diferente composición aniónica .

Unicidad: El monofosfato de tiamina (cloruro) (dihidrato) es único en su papel como intermedio en el metabolismo de la tiamina y su composición específica de ion cloruro, que puede influir en su solubilidad y reactividad en diversas aplicaciones bioquímicas e industriales .

Comparación Con Compuestos Similares

- Thiamine hydrochloride

- Thiamine pyrophosphate

- Thiamine monophosphate nitrate

Comparison:

- Thiamine hydrochloride: A more commonly used form of thiamine, primarily used in dietary supplements and pharmaceuticals.

- Thiamine pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.

- Thiamine monophosphate nitrate: A derivative of thiamine monophosphate with similar properties but different anionic composition .

Uniqueness: Thiamine monophosphate (chloride) (dihydrate) is unique in its role as an intermediate in thiamine metabolism and its specific chloride ion composition, which can influence its solubility and reactivity in various biochemical and industrial applications .

Actividad Biológica

Monophosphothiamine (Thiamine monophosphate, ThMP) is a phosphate ester of thiamine, a crucial B vitamin (Vitamin B1). This compound plays a significant role in various biological processes, particularly in metabolism and neurological functions. This article explores the biological activity of this compound, its physiological roles, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

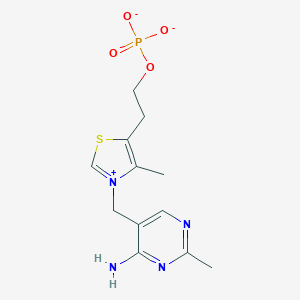

This compound has the chemical formula and a molecular weight of approximately 380.79 g/mol. It exists primarily as an organic chloride salt and is characterized by its phosphate group attached to the thiamine molecule .

Physiological Presence

This compound is found in various biological fluids, with notable concentrations in human plasma and cerebral spinal fluid. In humans, it exists alongside free thiamine and thiamine diphosphate (TPP), but its physiological function remains less understood compared to TPP . In animal studies, such as those conducted on rats, it has been observed that about 64% of the total thiamine in plasma is present in the monophosphate form. After administration, this compound is transported to cerebral tissues, albeit at a slower rate than free thiamine .

Enzymatic Interactions

This compound is involved in several enzymatic reactions within metabolic pathways:

- Synthesis : It can be synthesized from thiazole and pyrimidine through the action of thiamine-phosphate pyrophosphorylase.

- Conversion : It can be converted back to free thiamine by the action of acid phosphatases .

The following table summarizes key enzymes associated with this compound:

| Enzyme | Function | Gene Name | Uniprot ID |

|---|---|---|---|

| Acid Phosphatase PHO11 | Hydrolyzes phosphate monoesters | PHO11 | P35842 |

| Thiamine Biosynthetic Bifunctional Enzyme | Catalyzes thiamine biosynthesis | THI6 | P41835 |

| Repressible Acid Phosphatase | Mediates hydrolysis of extracellular nucleotides | PHO5 | P00635 |

Biological Activity and Mechanisms

This compound is recognized for its role in cellular metabolism and energy production. It participates in the vitamin B1 metabolic pathway, which is essential for carbohydrate metabolism and neuronal function. The compound's biological activity includes:

- Energy Metabolism : It acts as a precursor for TPP, which is a cofactor for several key enzymes involved in carbohydrate metabolism.

- Neuroprotective Effects : Studies indicate that adequate levels of thiamine derivatives may help protect against neurodegenerative conditions by supporting neuronal health and function .

Therapeutic Applications

This compound has been investigated for its potential therapeutic uses:

- Nutritional Supplementation : It is used as a dietary supplement to address deficiencies associated with macrocytic anemia and other B vitamin-related conditions .

- Potential Neuroprotective Agent : Research suggests that supplementation may have protective effects on cognitive function due to its role in maintaining optimal energy levels in neurons .

Case Studies

Several studies have explored the effects of this compound supplementation:

- Animal Studies : In rodent models, administration of this compound showed improved cognitive functions linked to enhanced energy metabolism in brain tissues.

- Human Trials : Clinical trials have indicated that supplementation can alleviate symptoms associated with B vitamin deficiencies, particularly in populations at risk for nutritional deficits.

Propiedades

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiamine monophosphate chloride interact with metal ions, and what structural insights can be derived from these interactions?

A: Thiamine monophosphate chloride (TMP) can form complexes with various metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺. Research [] shows that the binding site for Hg²⁺ in these complexes is the N(1') nitrogen of the pyrimidine ring within the TMP molecule. This interaction was confirmed through X-ray crystallography studies of the HgL₂Cl₂ complex (L represents the deprotonated form of TMP). Additionally, ³¹P NMR spectroscopy proved to be a valuable tool in characterizing these complexes. The technique revealed that the ³¹P chemical shifts are sensitive to the state of the phosphate group in TMP, indicating potential direct bonding interactions between the phosphate group and Zn²⁺ or Cd²⁺ under specific conditions.

Q2: What analytical methods are employed to determine the presence and quantify Thiamine monophosphate chloride in complex matrices like pharmaceutical formulations?

A: Capillary Zone Electrophoresis (CZE) has been successfully applied for the routine analysis and quality control of multivitamin preparations containing Thiamine monophosphate chloride []. This method allows for the separation and quantification of various B-group vitamins, including TMP, in a single run. The optimized CZE method utilizes a 20 mM tetraborate buffer at pH 9.2 as the background electrolyte and UV detection at 214 nm. Validation studies demonstrated the method's reliability, with good precision, linearity, accuracy, and robustness for analyzing TMP in pharmaceutical samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.